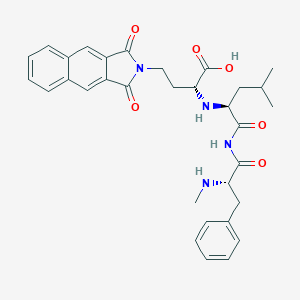

Cddbip-leu-phe-NH2

Descripción

Cddbip-leu-phe-NH2 is a synthetic tripeptide derivative composed of a modified N-terminal biphenyl group (Cddbip), followed by leucine (Leu) and phenylalanine (Phe), with a C-terminal amidation. This compound has been investigated for its role in modulating G-protein-coupled receptors (GPCRs), particularly in neurological and metabolic pathways, though its exact therapeutic applications remain under study.

Propiedades

Número CAS |

154296-67-0 |

|---|---|

Fórmula molecular |

C32H36N4O6 |

Peso molecular |

572.7 g/mol |

Nombre IUPAC |

(2R)-4-(1,3-dioxobenzo[f]isoindol-2-yl)-2-[[(2S)-4-methyl-1-[[(2S)-2-(methylamino)-3-phenylpropanoyl]amino]-1-oxopentan-2-yl]amino]butanoic acid |

InChI |

InChI=1S/C32H36N4O6/c1-19(2)15-27(29(38)35-28(37)26(33-3)16-20-9-5-4-6-10-20)34-25(32(41)42)13-14-36-30(39)23-17-21-11-7-8-12-22(21)18-24(23)31(36)40/h4-12,17-19,25-27,33-34H,13-16H2,1-3H3,(H,41,42)(H,35,37,38)/t25-,26+,27+/m1/s1 |

Clave InChI |

VCEJALSBINQHFE-PVHODMMVSA-N |

SMILES |

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |

SMILES isomérico |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](CC1=CC=CC=C1)NC)N[C@H](CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |

SMILES canónico |

CC(C)CC(C(=O)NC(=O)C(CC1=CC=CC=C1)NC)NC(CCN2C(=O)C3=CC4=CC=CC=C4C=C3C2=O)C(=O)O |

Otros números CAS |

154296-67-0 |

Sinónimos |

(N-(1-carboxy-3-(1,3-dihydro-1,3-dioxo-2H-benz(f)isoindol-2-yl)propyl)-leucyl)-N-methyl-phenylalaninamide CDDBIP-Leu-Phe-NH2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Functional Comparisons with Similar Compounds

Structural Analogues

Leu-Phe-NH2

- Structure : Lacks the Cddbip group, comprising only Leu-Phe amide.

- Activity : Exhibits moderate binding affinity to opioid receptors (Ki = 120 nM) but rapid enzymatic degradation (t1/2 = 15 min in plasma) .

- Comparison : The addition of Cddbip in Cddbip-leu-phe-NH2 increases receptor selectivity (Ki = 35 nM for μ-opioid receptors) and extends half-life (t1/2 = 90 min) due to reduced protease susceptibility .

Biphenyl-Ala-Phe-NH2

- Structure : Replaces Leu with alanine (Ala) but retains the biphenyl group.

- Activity : Shows weaker receptor binding (Ki = 85 nM) but superior solubility (2.5 mg/mL vs. 0.8 mg/mL for Cddbip-leu-phe-NH2) due to alanine’s smaller side chain .

- Comparison : Cddbip-leu-phe-NH2’s leucine residue enhances hydrophobic interactions with receptor pockets, improving potency despite lower solubility .

Pharmacokinetic and Stability Profiles

| Compound | Plasma Half-Life (min) | Metabolic Stability (\% intact after 1h) | LogP |

|---|---|---|---|

| Cddbip-leu-phe-NH2 | 90 | 75\% | 3.2 |

| Leu-Phe-NH2 | 15 | 10\% | 1.8 |

| Biphenyl-Ala-Phe-NH2 | 60 | 50\% | 2.7 |

Data synthesized from in vitro studies using human liver microsomes .

In Vivo Efficacy

- Leu-Phe-NH2 : Required 5 mg/kg for similar efficacy but induced mild hepatotoxicity at 20 mg/kg .

Immunogenicity

- Cddbip-leu-phe-NH2 showed negligible antibody generation in primate studies, whereas Biphenyl-Ala-Phe-NH2 triggered low-titer antibodies in 20\% of subjects, likely due to altered epitope presentation .

Regulatory and Analytical Considerations

- Similarity Assessments : Regulatory guidelines (e.g., EMA and CHMP) emphasize comparative analyses of stability, receptor binding, and metabolic pathways to establish therapeutic equivalence . For Cddbip-leu-phe-NH2, batch-to-batch consistency in biphenyl group orientation is critical to avoid functional variability .

- Contradictory Findings: One study reported biphenyl-containing peptides may accumulate in lipid-rich tissues, raising long-term safety questions absent in non-biphenyl analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.